2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid
Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Fluorine Atom: The fluorine atom is introduced into the butanoic acid chain through a fluorination reaction. This can be done using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Coupling Reaction: The protected amino acid is then coupled with the fluorinated butanoic acid derivative using coupling reagents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using reagents like piperidine, revealing the free amino group.
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Coupling Reactions: The compound can be used in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Coupling: Dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are typical coupling reagents.
Major Products Formed
Deprotection: The major product is the free amino acid derivative.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Coupling: Peptide chains or conjugates with other molecules.
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound is used in the development of fluorinated pharmaceuticals, which often exhibit enhanced biological activity and metabolic stability.
Bioconjugation: It is employed in the conjugation of peptides to other biomolecules, aiding in the study of protein interactions and functions.
Material Science: The compound is used in the synthesis of fluorinated polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid depends on its application:
Peptide Synthesis: The Fmoc group protects the amino group during synthesis, preventing unwanted reactions.
Fluorinated Pharmaceuticals: The fluorine atom can enhance the binding affinity of the compound to its target, improving its efficacy.
Bioconjugation: The compound facilitates the formation of stable covalent bonds between peptides and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid: Similar structure but with a methoxy group instead of a fluorine atom.
N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Another Fmoc-protected amino acid derivative with a phenylalanine backbone.
Uniqueness
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it valuable in pharmaceutical and biochemical research.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluorobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWZDDFQQXJWBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCF)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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